

Introduction: The Significance of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine

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Compound of Interest

Compound Name: (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B2569542

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(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is a chiral building block of significant interest in medicinal chemistry. Its rigid benzodioxane core and reactive bromomethyl group make it a versatile scaffold for the synthesis of compounds targeting a range of biological receptors. The specific stereochemistry at the C2 position is often crucial for biological activity, making unambiguous structural confirmation essential. ^{13}C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule, confirming its identity, purity, and substitution patterns.

Theoretical Foundation: Understanding ^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy detects the nuclear spin of the ^{13}C isotope. Although the natural abundance of ^{13}C is only about 1.1%, modern NMR spectrometers with signal averaging can produce high-quality spectra.^[1] The key parameter in a ^{13}C NMR spectrum is the chemical shift (δ), measured in parts per million (ppm), which is the resonance frequency of a specific carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS).^[2]

The chemical shift of a carbon atom is highly sensitive to its local electronic environment. Several factors influence the chemical shift:

- Hybridization: sp^3 carbons are generally found in the upfield region (0-90 ppm), while sp^2 carbons (alkenes and aromatics) are in the downfield region (100-160 ppm), and sp carbons

(alkynes) are intermediate (70-110 ppm).[3]

- Electronegativity: Electronegative atoms (like oxygen and bromine) deshield adjacent carbon atoms, causing their signals to shift downfield to higher ppm values.[4][5]
- Aromaticity: Carbons within an aromatic ring typically resonate between 110 and 160 ppm.[1]
- Inductive and Resonance Effects: Substituents on a benzene ring can cause significant changes in the chemical shifts of the ring carbons due to electron-withdrawing or electron-donating effects.[6]

For heterocyclic compounds like (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine, a thorough understanding of these principles is crucial for accurate spectral interpretation.[7]

Experimental Protocol: Acquiring a High-Quality ^{13}C NMR Spectrum

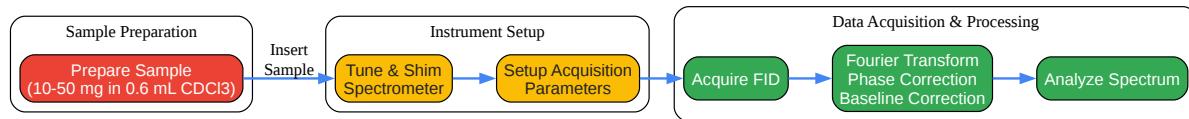
The following protocol outlines a self-validating system for obtaining a reliable ^{13}C NMR spectrum. The causality behind each step is explained to ensure experimental robustness.

Sample Preparation

- Analyte Purity: Ensure the sample of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine is of high purity. Impurities will introduce extraneous peaks, complicating the spectrum.
- Solvent Selection: Choose a deuterated solvent that will not obscure the analyte signals. Chloroform-d (CDCl_3) is a common and suitable choice for this compound. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.
- Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding solubility issues.
- Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.0 ppm.[2] However, modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 77.16 ppm).

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition:



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Caption: Experimental workflow for ¹³C NMR analysis.

Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.[3]
- Acquisition Time (AQ): ~1-2 seconds. This determines the resolution of the spectrum.
- Relaxation Delay (D1): 2-5 seconds. This allows the carbon nuclei to return to equilibrium between pulses. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although integration is not typically the primary focus of ¹³C NMR.
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
- Spectral Width (SW): A range of 0-220 ppm is generally sufficient to cover all expected carbon resonances in organic molecules.[8]

Spectral Analysis and Interpretation of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine

The structure of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine contains 9 unique carbon environments, and therefore, 9 distinct signals are expected in the proton-decoupled ^{13}C NMR spectrum.

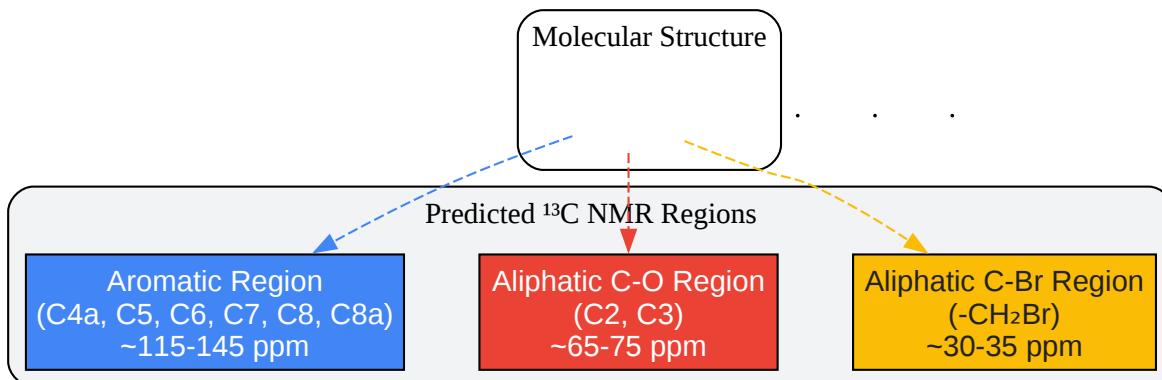
Predicted ^{13}C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are based on data from analogous structures, such as 1,4-benzodioxan and other substituted derivatives, and general principles of ^{13}C NMR spectroscopy.[9][10]

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C2	70 - 75	Aliphatic carbon (sp^3) bonded to an oxygen and another carbon. Deshielded by the adjacent oxygen.
C3	65 - 70	Aliphatic carbon (sp^3) bonded to an oxygen. Slightly upfield from C2 as it is a CH_2 group.
C4a	142 - 144	Aromatic quaternary carbon bonded to oxygen. Deshielded by the electronegative oxygen.
C5	116 - 118	Aromatic CH carbon ortho to the oxygen-bearing carbon.
C6	121 - 123	Aromatic CH carbon meta to the oxygen-bearing carbon.
C7	120 - 122	Aromatic CH carbon.
C8	117 - 119	Aromatic CH carbon.
C8a	142 - 144	Aromatic quaternary carbon bonded to oxygen, similar to C4a.
-CH ₂ Br	30 - 35	Aliphatic carbon bonded to the electronegative bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what electronegativity alone would suggest. [11]

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

The relationship between the molecular structure and the predicted spectral regions is visualized below:



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Caption: Correlation of molecular structure with predicted ¹³C NMR spectral regions.

Advanced NMR Techniques for Full Assignment

While the predicted shifts provide a strong basis for analysis, unambiguous assignment of each aromatic carbon often requires two-dimensional (2D) NMR experiments:

- HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with their directly attached protons. This allows for the definitive assignment of all protonated carbons (C2, C3, C5, C6, C7, C8, and -CH₂Br).
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C4a and C8a) by observing their correlations to nearby protons.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. By understanding the theoretical principles and following a robust experimental protocol, researchers can confidently confirm the carbon

skeleton of this important synthetic intermediate. The predicted chemical shifts provided in this guide serve as a reliable reference for spectral interpretation, and the use of advanced 2D NMR techniques can provide complete and unambiguous assignments. This level of analytical rigor is paramount in the fields of chemical research and drug development, where structural integrity is non-negotiable.

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